3-Aminoquinuclidine-3-carbonitrile
Description
Properties
IUPAC Name |
3-amino-1-azabicyclo[2.2.2]octane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-8(10)6-11-3-1-7(8)2-4-11/h7H,1-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFQAXXFCPVSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinuclidine-3-carbonitrile can be achieved through several methods. One common method involves the reaction of quinuclid-3-one oxime with hydrazone . Another method includes the synthesis from 3-hydroxyquinuclidine-3-carbonitrile using ammonium hydroxide in ethanol at 50°C for 72 hours and then at 20°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group in 3-aminoquinuclidine-3-carbonitrile undergoes nucleophilic substitution, particularly in amide bond formation.
Example Reaction Pathway
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Reactants : this compound + Anhydride (e.g., acetic anhydride)
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Product : 3-Acetamidoquinuclidine-3-carbonitrile.
This reaction leverages the nucleophilicity of the primary amine to form stable amides, critical for synthesizing bioactive quaternary ammonium compounds (QACs) .
Cyano Group Transformations
The carbonitrile group participates in hydrolysis and cycloaddition reactions.
Key Reactions
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Hydrolysis to Carboxamide :
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Conditions : H2O, H2SO4 (20%), 80°C, 8h.
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Product : 3-Aminoquinuclidine-3-carboxamide.
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Yield : 75–85%.
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-
Tetrazole Formation :
Heterocyclic Ring Formation
The compound serves as a precursor in spirocyclic and fused heterocycles.
Example :
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Reactants : this compound + 2-Arylidene-1,3-indanedione + Dialkyl acetylenedicarboxylate.
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Product : Spiro[indene-2,3′-pyrrolidine] derivatives.
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Mechanism : 1,3-Dipolar cycloaddition of in situ generated azomethine ylides .
Reductive Amination
While less common, the nitrile group can be reduced to enable further functionalization.
Pathway :
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Step 1 : Reduction of –CN to –CH2NH2 using LiAlH4/THF, 0°C→RT .
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Step 2 : Reductive amination with ketones (e.g., acetophenone) using Ti(OiPr)4/Pt-C/H2 .
Biological Activity Modulation
Structural modifications impact receptor binding:
Table 2: Receptor Modulation
Scientific Research Applications
Medicinal Chemistry
Neurotransmitter Modulation
3-Aminoquinuclidine derivatives have been investigated for their potential as modulators of neurotransmitter receptors. For instance, certain derivatives have shown promise as positive allosteric modulators (PAMs) of the α3β2 nicotinic acetylcholine receptor, which could have implications for treating conditions like muscle atrophy in the elderly . The exploration of these compounds within the context of neurotransmission highlights their potential therapeutic applications.
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Researchers have utilized 3-aminoquinuclidine as a precursor for synthesizing quinine analogs and other complex structures through C-H activation methods, demonstrating its utility in developing new pharmaceuticals .
Antimicrobial Research
Antibacterial Properties
3-Aminoquinuclidine and its derivatives are part of a broader class of quaternary ammonium compounds (QACs) known for their strong antibacterial properties. Studies have indicated that these compounds exhibit minimal inhibitory concentrations (MICs) in the low micromolar range against clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes .
Mechanism of Action
The antibacterial efficacy of 3-aminoquinuclidine derivatives is attributed to their membranolytic action, which destabilizes bacterial membranes and leads to cell death. This mechanism is enhanced by the generation of reactive oxygen species (ROS), further contributing to their antimicrobial activity . Additionally, these compounds have shown effectiveness in inhibiting bacterial biofilm formation, which is crucial for preventing persistent infections associated with medical devices .
Chemical Synthesis Applications
Building Block for Organic Synthesis
The structural features of 3-aminoquinuclidine make it an ideal candidate for use in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for synthesizing more complex molecules. For example, it has been employed in the preparation of triazine frameworks through coordination chemistry methods, showcasing its versatility in synthetic applications .
Summary Table: Key Applications of 3-Aminoquinuclidine-3-carbonitrile
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Modulation of neurotransmitter receptors | Potential PAM for α3β2 nAChR; therapeutic implications |
| Antimicrobial Research | Antibacterial activity against various pathogens | Low MIC values; effective against biofilms |
| Chemical Synthesis | Building block for complex organic molecules | Used in synthesis of quinine analogs and triazines |
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several 3-amidoquinuclidine derivatives against MRSA and Listeria monocytogenes. The results indicated that specific derivatives had MIC values as low as 4 µM against Listeria, suggesting a targeted mechanism that warrants further investigation into their mode of action .
Case Study 2: Neurotransmitter Receptor Modulation
Research into the effects of 3-aminoquinuclidine derivatives on nicotinic receptors revealed that certain compounds acted as PAMs, enhancing receptor activity without eliciting adverse effects on human cells. This finding opens avenues for developing treatments aimed at enhancing neuromuscular transmission in age-related conditions .
Mechanism of Action
The mechanism of action of 3-Aminoquinuclidine-3-carbonitrile involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to bacterial cell death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Molecular data estimated based on structural analogs.
Key Research Findings
Reactivity and Pharmacological Potential
- Carbonitrile Role: The CN group in this compound may act as a hydrogen bond acceptor, enhancing binding affinity in enzyme inhibition. Similar quinolinecarbonitriles (e.g., MKI-833 in ) are used in oncology for kinase inhibition .
- Quinuclidine vs.
Biological Activity
3-Aminoquinuclidine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a quinuclidine ring structure with an amino group and a carbonitrile group at the C-3 position. This unique configuration contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its antibacterial properties and potential therapeutic applications in metabolic diseases and cancer treatment.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various clinically relevant bacterial strains. Notably, quaternary ammonium compounds (QACs) derived from 3-aminoquinuclidine exhibit strong antibacterial activity with minimal inhibitory concentrations (MICs) in the low single-digit micromolar range.
Table 1: Antibacterial Activity of 3-Aminoquinuclidine Derivatives
| Compound | MIC (µM) | Target Bacteria | Mode of Action |
|---|---|---|---|
| QA pCl | 1.5 | Staphylococcus aureus | Membranolytic, ROS generation |
| QA pBr | 2.0 | Escherichia coli | Membranolytic, ROS generation |
| QA (non-quaternized) | >100 | Various | No significant activity |
These compounds disrupt bacterial membranes through a membranolytic mode of action, leading to cell death by destabilizing membrane integrity and inducing oxidative stress via reactive oxygen species (ROS) .
The mechanism by which this compound exerts its antibacterial effects involves several key processes:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to structural destabilization.
- Reactive Oxygen Species Generation : The treatment results in increased levels of ROS, contributing to bacterial cell death.
- Biofilm Inhibition : The compounds effectively inhibit biofilm formation, a critical factor in persistent bacterial infections .
Therapeutic Applications
Beyond its antibacterial properties, this compound has been investigated for its role as an inhibitor of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of glycosphingolipids and is implicated in various metabolic diseases, including lysosomal storage disorders and certain cancers.
Table 2: Therapeutic Potential of GCS Inhibition
| Disease Type | Mechanism of Action | References |
|---|---|---|
| Lysosomal Storage Diseases | Inhibition of GCS to reduce substrate accumulation | |
| Cancer | Modulation of ceramide-induced apoptosis |
Case Studies
- Inhibition of GCS : A study demonstrated that compounds similar to this compound significantly reduced GCS activity in vitro, suggesting potential applications in treating metabolic disorders .
- Antibacterial Efficacy : In another investigation, QA pCl and QA pBr were shown to eradicate bacterial populations within minutes, outperforming conventional antiseptics in biofilm inhibition .
Q & A
Basic: What are the recommended synthetic routes for 3-Aminoquinuclidine-3-carbonitrile, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination of quinuclidine derivatives. For example, introducing a nitrile group via cyanation of a pre-functionalized quinuclidine intermediate, followed by amino group incorporation using ammonia or protected amines. Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). Purity (>95%) can be verified via HPLC with UV detection at 220–260 nm, leveraging protocols for structurally similar quinuclidine-carbonitriles .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., quinuclidine ring protons at δ 1.5–3.0 ppm; amino protons at δ 1.8–2.5 ppm). ¹³C NMR confirms nitrile (δ 115–120 ppm) and quinuclidine carbons.
- IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ confirms the C≡N stretch.
- X-ray Crystallography: Resolves steric effects of the amino group on the bicyclic ring conformation (bond angles and distances comparable to 3-hydroxyquinuclidine-3-carbonitrile structures) .
Advanced: How does the amino group influence the electronic and steric properties of the quinuclidine ring?
Methodological Answer:
The amino group acts as an electron donor, increasing electron density at the quinuclidine nitrogen, which may enhance nucleophilicity. Steric effects are evaluated via computational models (DFT calculations) to predict conformational changes. Experimentally, X-ray data from analogs (e.g., 3-hydroxy derivatives) show reduced ring puckering due to substituent bulk. Comparative reactivity studies (e.g., alkylation rates vs. unsubstituted quinuclidine) quantify steric hindrance .
Advanced: How should researchers resolve discrepancies in reported reaction yields or byproduct formation during synthesis?
Methodological Answer:
- Controlled Replication: Standardize reaction conditions (temperature, solvent purity, catalyst loading).
- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities (e.g., incomplete cyanation products).
- Kinetic Studies: Monitor reaction progress via in situ IR or Raman spectroscopy to detect intermediate species.
- Cross-Validation: Compare results with structurally related compounds (e.g., 2-aminoquinoline-3-carbonitrile) to isolate substituent-specific effects .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of nitrile vapors.
- Spill Management: Neutralize with sodium hypochlorite (bleach) to degrade cyanides.
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Protocols align with safety data for pyridinecarbonitriles .
Advanced: What strategies are recommended for studying the stability of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH-Dependent Studies: Use buffer solutions (pH 2–12) to assess hydrolysis pathways. Nitrile groups are prone to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides.
- Kinetic Modeling: Apply Arrhenius equations to predict shelf life. For analogs like 3-pyridinecarbonitrile, degradation half-lives decrease by 50% at pH < 3 .
Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Validation: Re-test activity across multiple cell lines (e.g., cancer vs. normal cells) to rule out cell-specific effects.
- Metabolic Stability Assays: Use liver microsomes to assess if discrepancies arise from differential metabolism.
- Structural Analog Comparison: Benchmark against quinuclidine-3-carbonitrile derivatives with known bioactivity (e.g., kinase inhibitors) to isolate structural determinants .
Basic: What computational tools are suitable for predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (FMOs).
- Molecular Dynamics (MD): Simulate solvent effects on conformation using AMBER or GROMACS.
- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data from related nitriles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
